4-[(8-Methylquinolin-4-yl)amino]benzamide
Overview
Description
4-[(8-Methylquinolin-4-yl)amino]benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is known for its potential antiviral properties, particularly against influenza viruses . The structure of this compound consists of a quinoline moiety attached to a benzamide group, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Methylquinolin-4-yl)amino]benzamide typically involves the reaction of 8-methylquinoline with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The overall yield of this reaction is generally high, making it a feasible method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
4-[(8-Methylquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
4-[(8-Methylquinolin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(8-Methylquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound is known to inhibit the RNA-dependent RNA polymerase of influenza viruses . This inhibition prevents the replication of the viral genome, thereby reducing the spread of the virus within the host . The compound also interacts with other viral proteins, further enhancing its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
4-[(Quinolin-4-yl)amino]benzamide: Similar structure but lacks the methyl group at the 8-position of the quinoline ring.
4-[(7-Trifluoromethylquinolin-4-yl)amino]benzamide: Contains a trifluoromethyl group instead of a methyl group, which can alter its chemical and biological properties.
Uniqueness
4-[(8-Methylquinolin-4-yl)amino]benzamide is unique due to the presence of the methyl group at the 8-position of the quinoline ring. This structural feature enhances its lipophilicity and may improve its ability to penetrate biological membranes . Additionally, the compound’s specific interactions with viral proteins make it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
4-[(8-methylquinolin-4-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-2-4-14-15(9-10-19-16(11)14)20-13-7-5-12(6-8-13)17(18)21/h2-10H,1H3,(H2,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYYUALNMXIBDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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